molecular formula C11H11N3O2S B1309513 4-amino-N-pyridin-4-ylbenzenesulfonamide CAS No. 67638-39-5

4-amino-N-pyridin-4-ylbenzenesulfonamide

Cat. No.: B1309513
CAS No.: 67638-39-5
M. Wt: 249.29 g/mol
InChI Key: JVTKXNSEIZHSHD-UHFFFAOYSA-N
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Description

4-amino-N-pyridin-4-ylbenzenesulfonamide is a chemical compound with the molecular formula C11H11N3O2S. . This compound consists of a benzene ring substituted with an amino group and a pyridinyl group, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-pyridin-4-ylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, pyridine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amino-substituted pyridine is then subjected to sulfonation using reagents like chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-pyridin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfinamide or sulfide derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-amino-N-pyridin-4-ylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-pyridin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-pyridin-3-ylbenzenesulfonamide
  • 4-amino-N-pyridin-2-ylbenzenesulfonamide
  • 4-amino-N-pyridin-4-ylbenzenesulfonate

Uniqueness

4-amino-N-pyridin-4-ylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the para position relative to the sulfonamide group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-amino-N-pyridin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTKXNSEIZHSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406491
Record name SBB055350
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67638-39-5
Record name SBB055350
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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